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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

Cat. No.: B12376031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of PROTAC EGFR
degrader 11 (also known as Compound B71). As the development of targeted protein

degraders continues to advance, understanding their selectivity is paramount for predicting

both on-target efficacy and potential off-target effects. This document summarizes available

data on PROTAC EGFR degrader 11 and compares it with other relevant EGFR-targeting

compounds, offering insights for researchers in oncology and drug discovery.

Executive Summary
PROTAC EGFR degrader 11 is a heterobifunctional molecule designed to induce the

degradation of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in

various cancers. It achieves this by simultaneously binding to EGFR and the E3 ubiquitin ligase

Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of

EGFR.[1] Available data indicates that PROTAC EGFR degrader 11 effectively degrades

EGFR with a DC₅₀ of less than 100 nM and inhibits the proliferation of both wild-type and

mutant EGFR-expressing BaF3 cells with an IC₅₀ of less than 100 nM.[1][2] Notably, it has also

been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1),

suggesting a degree of polypharmacology.[1][2]

This guide presents a structured comparison of PROTAC EGFR degrader 11 with other

EGFR-targeting PROTACs and small molecule inhibitors, highlighting the critical need for

comprehensive kinase-wide selectivity profiling in the development of such therapeutics.
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Data Presentation: Kinase Selectivity Profiles
The following tables summarize the known kinase targets of PROTAC EGFR degrader 11 and

provide a template for comparison with other EGFR-targeted compounds. Due to the limited

publicly available kinase panel screening data for PROTAC EGFR degrader 11, this section is

presented as a model for how such data should be structured for comparative analysis.

Table 1: Profile of PROTAC EGFR Degrader 11 (Compound B71)

Target Kinase Reported Activity
Quantitative Data
(e.g., % Inhibition
@ 1µM, Kᵢ, DC₅₀)

Data Source

EGFR
Primary Target

(Degradation)
DC₅₀ < 100 nM

MedchemExpress[1],

Immunomart[2]

FAK
Off-Target

(Degradation)
Not specified

MedchemExpress[1],

Immunomart[2]

RSK1
Off-Target

(Degradation)
Not specified

MedchemExpress[1],

Immunomart[2]

Other Kinases Data Not Available

Requires

comprehensive kinase

panel screening

-

Table 2: Comparative Selectivity of EGFR-Targeting Compounds
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Compound Type
Primary
Target(s)

Key Off-
Targets (if
known)

Selectivity
Notes

PROTAC EGFR

degrader 11
PROTAC EGFR FAK, RSK1

Polypharmacolog

y observed.[1][2]

Osimertinib TKI
EGFR (mutant-

selective)
-

High selectivity

for T790M and

activating

mutations over

wild-type EGFR.

Gefitinib TKI EGFR -

Inhibits EGFR

tyrosine kinase

activity.[3]

MS39 & MS154 PROTAC
EGFR (mutant-

selective)
-

Reported to be

highly selective

for mutant EGFR

over wild-type.[4]

SIAIS125 &

SIAIS126
PROTAC

EGFR (mutant-

selective)
-

Selectively

degrade

EGFRL858R+T7

90M and

EGFREx19del

but not wild-type.

[5]

Experimental Protocols
Comprehensive selectivity profiling is crucial for the development of targeted therapies. The

following outlines a standard protocol for a kinase panel screening assay, such as the

KINOMEscan™ platform, which is a widely used method for assessing the selectivity of kinase

inhibitors and degraders.

KINOMEscan™ Assay Protocol (Illustrative)
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This protocol is based on a competitive binding assay that quantifies the ability of a test

compound to compete with an immobilized ligand for binding to a panel of kinases.

Assay Principle: The assay involves three main components: a DNA-tagged kinase, an

immobilized ligand that binds to the active site of the kinase, and the test compound. The

amount of kinase that binds to the immobilized ligand is measured by quantifying the

attached DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase

in the presence of the test compound indicates that the compound has bound to the kinase

and displaced the immobilized ligand.

Preparation of Reagents:

Kinase Panel: A panel of recombinant human kinases, each tagged with a unique DNA

identifier.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., magnetic beads).

Test Compound: PROTAC EGFR degrader 11 is serially diluted to a range of

concentrations in DMSO.

Assay Procedure:

The DNA-tagged kinases are individually incubated with the immobilized ligand and the

test compound in a multi-well plate format.

The binding reactions are allowed to reach equilibrium.

The solid support is washed to remove unbound components.

The bound kinase is eluted.

The amount of eluted kinase is quantified by qPCR of the DNA tag.

Data Analysis:

The amount of kinase bound in the presence of the test compound is compared to a

DMSO control.
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The results are typically expressed as a percentage of the control (%Ctrl). A lower %Ctrl

value indicates stronger binding of the test compound to the kinase.

For compounds showing significant binding, a dissociation constant (Kd) can be

determined by performing the assay with a range of compound concentrations.

Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR

signaling pathway and the general workflow for PROTAC-mediated protein degradation and its

analysis.
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Caption: Simplified overview of the EGFR signaling cascade.
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Cellular Mechanism Experimental Analysis
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Caption: Workflow of PROTAC action and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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degrader-11-across-kinase-panels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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